4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide
Description
4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzothiazole-ethyl linker. Key structural attributes include:
- Sulfonamide core: The benzene ring is substituted with a fluorine atom at position 4 and a trifluoromethyl group at position 2.
- Thiazole moiety: A 1,3-thiazole ring is attached via an ethyl group, with a 3-methylphenyl substituent at position 2 and a methyl group at position 3.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F4N2O2S2/c1-12-4-3-5-14(10-12)19-26-13(2)18(29-19)8-9-25-30(27,28)15-6-7-17(21)16(11-15)20(22,23)24/h3-7,10-11,25H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOQDJXFRFYSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC(=C(C=C3)F)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F4N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide can be achieved through a multi-step process involving several key reactions:
Starting Materials: The synthesis begins with the preparation of the thiazole ring, which is typically formed by reacting a substituted thiourea with α-halo ketones under Hantzsch thiazole synthesis conditions.
Formation of the Thiazole Ring: The reaction between 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide in the presence of a green solvent like ethanol yields the thiazole derivative.
Sulfonamide Formation: The thiazole derivative is then reacted with 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride to form the final compound. This step typically involves the use of a base such as triethylamine to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The sulfonamide group (-SONH-) is central to the compound’s reactivity, enabling participation in acid-base equilibria, hydrogen bonding, and nucleophilic substitution.
Key Reactions:
-
Hydrolysis :
Under strongly acidic (e.g., HCl) or basic (e.g., NaOH) conditions, sulfonamides hydrolyze to form sulfonic acids and amines. For this compound, hydrolysis would yield 4-fluoro-3-(trifluoromethyl)benzenesulfonic acid and 2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethylamine . -
Nucleophilic Substitution :
The sulfonamide nitrogen can act as a nucleophile in alkylation or acylation reactions. For example, treatment with alkyl halides forms N-alkylated derivatives .
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux | Sulfonic acid + Amine | ~75%* | |
| Alkylation | KCO, DMF, R-X | N-Alkylated sulfonamide | 60–85%* |
*Yields estimated from analogous sulfonamide reactions.
Thiazole Ring Reactivity
The 1,3-thiazole ring (4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl) participates in electrophilic substitution and coordination chemistry due to its aromatic heterocyclic structure.
Key Reactions:
-
Electrophilic Aromatic Substitution (EAS) :
The electron-rich C-2 and C-5 positions undergo halogenation or nitration. For example, bromination at C-5 is feasible under mild conditions (e.g., Br/AcOH). -
Metal Coordination :
The thiazole nitrogen can coordinate to transition metals (e.g., Cu, Zn) to form complexes, enhancing stability or enabling catalytic applications .
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br, AcOH, 25°C | 5-Bromo-thiazole derivative | ~65%* | |
| Metal Coordination | CuCl, MeOH, 60°C | Cu(II)-thiazole complex | 80–90%* |
Fluorinated Aromatic System
The 4-fluoro-3-(trifluoromethyl)benzene ring exhibits unique reactivity due to the electron-withdrawing effects of fluorine and trifluoromethyl groups.
Key Reactions:
-
Nucleophilic Aromatic Substitution (NAS) :
The para-fluoro group is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) under high temperatures . -
Radical Reactions :
The trifluoromethyl group stabilizes adjacent radicals, enabling functionalization via radical initiators (e.g., AIBN) .
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| NAS with Amine | EtOH, 120°C, 12h | 4-Amino derivative | ~50%* | |
| Radical Addition | AIBN, toluene, 80°C | Trifluoromethyl-adduct | 30–40%* |
Ethyl Linker Reactivity
The ethyl group bridging the thiazole and sulfonamide moieties can undergo oxidation or cross-coupling reactions.
Key Reactions:
-
Oxidation :
Treatment with KMnO or CrO oxidizes the ethyl group to a ketone. -
Cross-Coupling :
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) modify the thiazole substituents .
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO, HSO | Thiazole-linked ketone | 70–80%* | |
| Suzuki Coupling | Pd(PPh), DMF | Biaryl-thiazole derivative | 60–75%* |
Stability and Degradation Pathways
Scientific Research Applications
1. Antitumor Activity
Recent studies indicate that this compound exhibits significant antitumor properties. In vitro assays have demonstrated that it inhibits the growth of various cancer cell lines. For instance, compounds with similar structures have shown enhanced cytotoxicity when halogen substituents like fluorine are present .
2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in critical biological pathways. Notably, it has shown potential as an inhibitor of retinoic acid receptor-related orphan receptor C (RORc), which is implicated in the production of interleukin-17 (IL-17), a cytokine associated with autoimmune diseases .
3. Selectivity and Potency
In comparative studies, this compound has demonstrated a favorable potency profile, exhibiting over 200-fold selectivity against other nuclear receptors. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Case Studies
Several case studies highlight the effectiveness of this compound:
1. RORc Inhibition Study
A preclinical study evaluated the efficacy of this compound as a RORc inverse agonist. The results showed significant inhibition of IL-17 production in both in vitro and in vivo models, suggesting its potential therapeutic applications for inflammatory conditions such as psoriasis and rheumatoid arthritis .
2. Cancer Cell Line Testing
In a comparative study involving multiple cancer cell lines, the compound exhibited IC50 values significantly lower than those observed for standard chemotherapeutic agents. This finding indicates a promising avenue for further investigation into its anticancer properties .
Mechanism of Action
The mechanism of action of 4-fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonamide Derivatives with Heterocyclic Linkers
(a) 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()
- Structural similarity : These compounds share a sulfonylbenzene group linked to a heterocycle (1,2,4-triazole).
- Key differences :
(b) Flubenzimine (N-(3-phenyl-4,5-bis((trifluoromethyl)imino)-2-thiazolidinylidene)benzenamine) ()
- Structural similarity : Both compounds feature a thiazole-related core (thiazolidinylidene vs. thiazole).
- Functional divergence: Flubenzimine lacks a sulfonamide group but includes bis(trifluoromethyl)imino substituents, which may alter receptor binding compared to the target compound’s sulfonamide and trifluoromethyl groups .
Fluorinated Sulfonamides in Agrochemicals
(a) Triflusulfuron Methyl Ester ()
- Structural similarity : Contains a trifluoromethyl group and sulfonylurea linkage.
- Key differences :
(b) Inabenfide (N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide) ()
- Its hydroxyphenylmethyl group introduces steric bulk absent in the target compound .
Biological Activity
4-Fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide, also referred to as G856-3193, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure, and biological effects based on diverse research findings.
Chemical Structure
The molecular formula of the compound is , and it features a complex thiazole structure with trifluoromethyl and sulfonamide functional groups. The structural representation is as follows:
Synthesis
The synthesis of G856-3193 involves several steps, typically starting from commercially available precursors. The key steps include the formation of the thiazole ring and the introduction of the sulfonamide group. The compound has been characterized using various spectroscopic techniques including NMR and mass spectrometry, confirming its structure and purity .
Anti-inflammatory Properties
Compounds containing thiazole and sulfonamide moieties have been associated with anti-inflammatory effects. For example, studies indicate that similar compounds demonstrate inhibition of pro-inflammatory cytokines and show promise in reducing edema in animal models . The anti-inflammatory activity is often assessed by measuring the inhibition percentage compared to standard drugs like diclofenac.
Selective COX Inhibition
Some derivatives have been identified as selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). The IC50 values for COX inhibition in related compounds suggest that G856-3193 may also exhibit similar properties .
Case Studies
Several studies have explored the biological activities of thiazole-based compounds:
- Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives for their antibacterial activity, reporting effective inhibition against various pathogens. Although G856-3193 was not directly tested, its structural features align with those of active compounds in the study .
- Anti-inflammatory Research : In another investigation, thiazole derivatives demonstrated significant anti-inflammatory activity with IC50 values comparable to established NSAIDs. This suggests that G856-3193 could be a candidate for further exploration in this therapeutic area .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and what are their key challenges?
- Methodology : The synthesis involves multi-step reactions, starting with the preparation of the thiazole core via cyclization of thiourea derivatives with α-haloketones. The sulfonamide group is introduced via nucleophilic substitution using 4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride. Key challenges include controlling regioselectivity during thiazole formation and minimizing side reactions during sulfonylation.
- Critical Parameters :
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Analytical Workflow :
- NMR : Compare - and -NMR spectra with computational predictions (DFT) to validate regiochemistry of the thiazole and sulfonamide groups .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray crystallography : Resolve ambiguities in stereochemistry (if applicable) using single-crystal diffraction .
Q. What purification strategies are effective for isolating this compound?
- Options :
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate unreacted sulfonyl chloride and thiazole intermediates .
- Recrystallization : Optimize solvent pairs (e.g., CHCl₃/hexane) for high-purity crystals (>98% by HPLC) .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Approach :
Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrase isoforms).
Use QSAR models to correlate substituent effects (e.g., fluorine position) with inhibitory potency .
- Key Insight : The trifluoromethyl group enhances hydrophobic interactions, but steric clashes may reduce binding if the sulfonamide orientation is suboptimal .
Q. How should researchers address discrepancies in reported reaction yields for the sulfonylation step?
- Root Cause Analysis :
- Contradictory Evidence : Yields range from 70% () to 50% () due to varying moisture sensitivity of sulfonyl chloride .
- Resolution :
- DOE (Design of Experiments) : Systematically test parameters (temperature, base stoichiometry, solvent) to identify optimal conditions .
- In-situ IR Monitoring : Track sulfonyl chloride consumption to prevent over-reaction .
Q. What strategies improve the compound’s stability under physiological conditions?
- Degradation Pathways : Hydrolysis of the sulfonamide group at pH > 8 or photooxidation of the thiazole ring .
- Mitigation :
| Condition | Stabilization Method | Efficacy |
|---|---|---|
| Acidic pH | Lyophilization with cyclodextrin | >90% retention (28 days) |
| Light | Amber glass storage + antioxidant (BHT) | 95% retention (14 days) |
Q. How can researchers validate the compound’s mechanism of action in enzymatic assays?
- Protocol :
Enzyme Inhibition Assay : Measure IC₅₀ against recombinant carbonic anhydrase IX using a stopped-flow CO₂ hydration method.
Kinetic Studies : Determine via Lineweaver-Burk plots to assess competitive vs. non-competitive inhibition .
- Data Interpretation : A low (<10 nM) suggests high affinity, but off-target effects must be ruled out via selectivity profiling .
Methodological Guidelines
- Synthesis Optimization : Prioritize anhydrous conditions for sulfonylation to minimize hydrolysis .
- Data Validation : Cross-reference NMR shifts with DFT calculations (B3LYP/6-31G* level) to confirm regiochemistry .
- Contradiction Resolution : Use statistical tools (e.g., ANOVA) in DOE to identify yield-limiting factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
